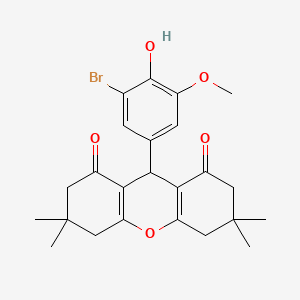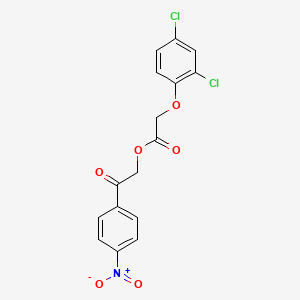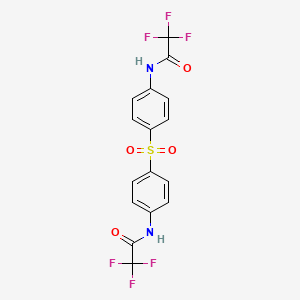![molecular formula C26H14N2O6 B3454569 2,7-bis(4-hydroxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3454569.png)
2,7-bis(4-hydroxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of BHT involves several steps. One common method starts with the reaction of 4,4-bis(4-hydroxyphenyl)valeric acid (also known as diphenolic acid ) with other reagents. For instance, a bio-based monomer can be obtained by reacting 4,4-bis(4-hydroxyphenyl)valeric acid , polyethylene glycol , paraformaldehyde , and monoethanolamine . The process typically includes solvent-free Fischer esterification and Mannich-like ring-closure reactions. The resulting product is a quadri-telechelic benzoxazine-terminated polyethylene glycol monomer containing ester bonds and aliphatic hydroxyl groups .
Molecular Structure Analysis
The molecular structure of BHT is intricate, featuring a combination of benzene rings, phenanthroline moieties, and hydroxyl groups. Its backbone consists of fused aromatic rings, contributing to its stability and reactivity. Detailed characterization using techniques like 1H NMR , 13C NMR , elemental analysis, and FTIR confirms its structure .
Chemical Reactions Analysis
BHT exhibits interesting chemical behavior due to the presence of tertiary amines and hydroxyl groups. At elevated temperatures, it undergoes ring-opening polymerization , forming a polybenzoxazine network. Notably, the abundant tertiary amines catalyze transesterification reactions , allowing for exchange reactions without external catalysts. This property classifies BHT as a vitrimer , enabling recycling, reshaping, and self-healing .
Physical And Chemical Properties Analysis
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,13-bis(4-hydroxyphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N2O6/c29-15-5-1-13(2-6-15)27-23(31)17-9-11-19-22-20(12-10-18(21(17)22)24(27)32)26(34)28(25(19)33)14-3-7-16(30)8-4-14/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYUMMXACSJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)O)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-iodo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3454497.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3454513.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454524.png)
![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3454543.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B3454545.png)

![ethyl (2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenoxy)acetate](/img/structure/B3454551.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B3454558.png)
![6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3454566.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3454576.png)

![2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid](/img/structure/B3454587.png)